

Technical Support Center: CP-465022 Hydrochloride

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Compound of Interest		
Compound Name:	CP-465022 hydrochloride	
Cat. No.:	B6416092	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CP-465022 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma half-life of CP-465022 hydrochloride?

A1: The plasma half-life of racemic CP-465022 has been determined in rats. Following a subcutaneous administration of 10 mg/kg, the compound reaches peak plasma levels in approximately 30 minutes and has a half-life of about 4 hours.[1]

Q2: What is the mechanism of action of CP-465022 hydrochloride?

A2: CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3][4] It inhibits AMPA receptor-mediated currents in neurons.[3] The inhibition is not competitive with glutamate binding but occurs at an allosteric site.[1] It is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][5]

Q3: What are the known in vivo effects of CP-465022 hydrochloride?

A3: In animal models, CP-465022 has been shown to readily cross the blood-brain barrier after systemic administration and inhibit AMPA receptor activity in the central nervous system.[1] It



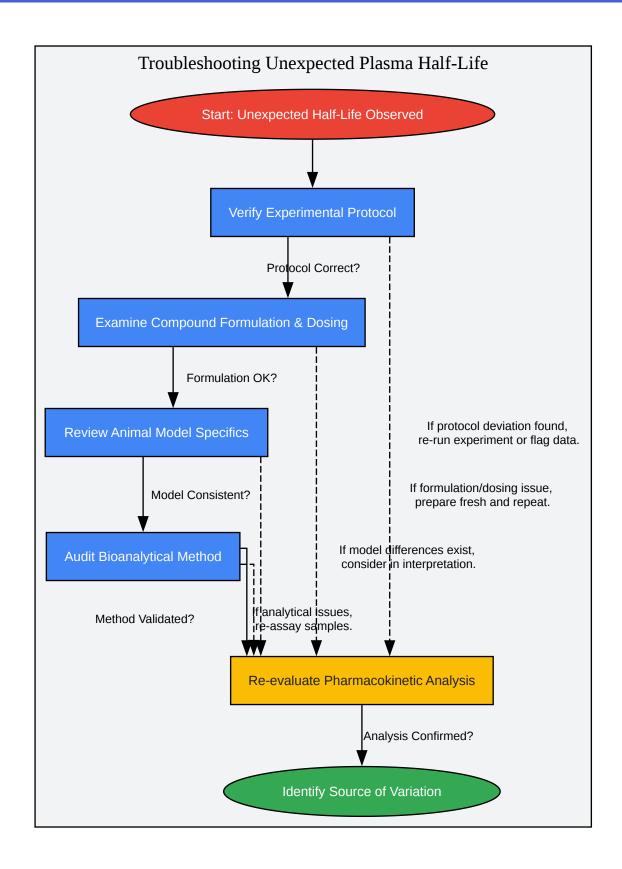
has demonstrated potent anticonvulsant effects, dose-dependently inhibiting pentylenetetrazole-induced seizures in rats.[1] It also inhibits AMPA receptor-mediated hippocampal synaptic transmission.[1][2]

Troubleshooting Guide

Issue: Observed plasma half-life is significantly shorter or longer than the reported 4 hours.

This section provides a logical workflow to troubleshoot discrepancies in the observed plasma half-life of CP-465022.





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Caption: Troubleshooting workflow for unexpected in vivo results.



Data Summary

Parameter	Value	Species	Administrat ion Route	Dosage	Source
Plasma Half- life	~4 hours	Rat	Subcutaneou s (SC)	10 mg/kg	[1]
Time to Peak Plasma Level	~30 minutes	Rat	Subcutaneou s (SC)	10 mg/kg	[1]
IC50 (AMPA Receptor Inhibition)	25 nM	Rat (cortical neurons)	In vitro	N/A	[3][4]

Experimental Protocols

Determination of Plasma Half-Life in Rats

This protocol is based on the methodology described in the cited literature.[1]

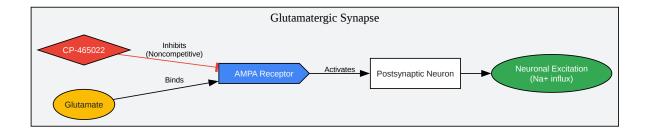
- Animal Model: Male Sprague-Dawley rats are used.
- Compound Formulation: CP-465022 hydrochloride is dissolved in a suitable vehicle, such as sterile water or saline.
- Administration: A single dose of 10 mg/kg is administered subcutaneously.
- Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is drawn into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: The blood samples are centrifuged to separate the plasma.
- Bioanalysis: The concentration of CP-465022 in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).



 Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t1/2), using appropriate software.

Signaling Pathway

CP-465022 acts as a noncompetitive antagonist at the AMPA receptor, a key component of excitatory glutamatergic signaling in the central nervous system.



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Caption: Inhibition of AMPA receptor signaling by CP-465022.

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